

In-Depth Technical Guide: 5-Iodo-1-methylindoline-2,3-dione

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Compound of Interest

Compound Name: 5-Iodo-1-methylindoline-2,3-dione

Cat. No.: B3283012

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Core Molecular Structure and Properties

5-Iodo-1-methylindoline-2,3-dione, also known as N-methyl-5-iodoisatin, is a derivative of isatin, a bicyclic indole compound. The core structure consists of an indoline ring system substituted with an iodine atom at the 5-position and a methyl group at the 1-position (the nitrogen atom). The indoline moiety is fused to a pyrrolidine-2,3-dione ring.

Molecular Formula: $C_9H_6INO_2$ [\[1\]](#)

Molecular Weight: 287.05 g/mol [\[1\]](#)

Chemical Structure:

Caption: Molecular structure of **5-Iodo-1-methylindoline-2,3-dione**.

Property	Value	Source
CAS Number	76034-84-9	[1]
Molecular Formula	$C_9H_6INO_2$	[1]
Molecular Weight	287.05	[1]

Synthesis

A common synthetic route to **5-Iodo-1-methylindoline-2,3-dione** involves the N-methylation of 5-iodoisatin.[1]

Experimental Protocol: Synthesis of 5-Iodo-1-methylindoline-2,3-dione[1]

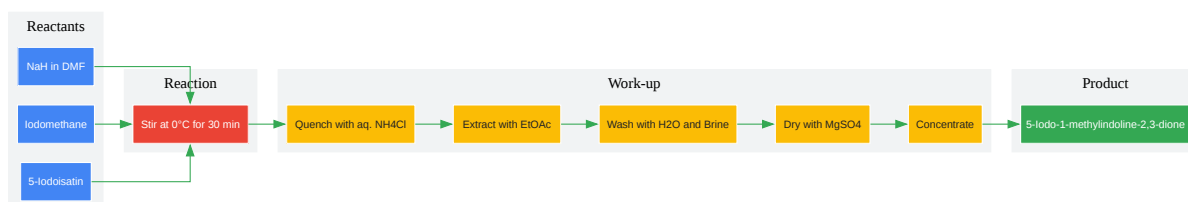
Materials:

- 5-Iodoisatin
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (Methyl iodide)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Water
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in anhydrous DMF (15 mL) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add sodium hydride (60% dispersion in mineral oil; 175 mg, 4.4 mmol) in one portion to the cooled solution. A red slurry will form.
- Stir the resulting slurry for 5 minutes at 0 °C.

- Add iodomethane (0.34 mL, 5.5 mmol) to the reaction mixture.
- Continue stirring at 0 °C for 30 minutes.
- Pour the reaction mixture into a saturated aqueous NH₄Cl solution (30 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with water (15 mL) and then brine (20 mL).
- Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude N-methyl-5-iodoisatin. This product is often used without further purification.



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Caption: Synthetic workflow for **5-Iodo-1-methylindoline-2,3-dione**.

Spectroscopic and Crystallographic Data

While specific experimental data for **5-Iodo-1-methylindoline-2,3-dione** is not readily available in the public domain, data for the precursor, 5-iodoisatin, and related methylated analogs can provide valuable reference points.

Predicted and Analogous Spectroscopic Data

Technique	Precursor: 5-Iodoisatin (Experimental)	Analog: 5-Methylindoline-2,3-dione (Experimental)	5-Iodo-1-methylindoline-2,3-dione (Predicted)
¹ H NMR (DMSO-d ₆)	δ 6.75 (d, 1H), 7.76 (d, 1H), 7.88 (dd, 1H), 11.11 (s, 1H, NH)[2]	-	Aromatic protons shifted relative to 5-iodoisatin, singlet for N-CH ₃ around 3.2 ppm.
¹³ C NMR (DMSO-d ₆)	δ 85.8, 115.2, 120.4, 132.9, 142.0, 150.7, 159.3, 183.7[2]	-	Aromatic carbons similar to 5-iodoisatin, N-CH ₃ signal around 25-30 ppm. Carbonyl carbons around 158 and 183 ppm.
IR (KBr, cm ⁻¹)	3241 (N-H), 1731-1751 (C=O), 1606, 1458, 1198[2]	-	Absence of N-H stretch, strong C=O stretches around 1730-1760 cm ⁻¹ , C-N stretch, and aromatic C-H and C=C bands.
Mass Spec (ESI-MS)	m/z 273.9 [M+H] ⁺ (Predicted)[3]	m/z 162.1 [M+H] ⁺	m/z 287.9 [M+H] ⁺

Potential Biological Activity and Experimental Protocols

Direct biological studies on **5-Iodo-1-methylindoline-2,3-dione** are limited in published literature. However, the isatin scaffold is a well-known pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.[4][5] The introduction of a halogen at the 5-position and methylation at the N-1 position can significantly modulate this activity.

General Biological Activities of Isatin Derivatives

- Antimicrobial Activity: Isatin derivatives have shown activity against various bacterial and fungal strains.[4][6]
- Cytotoxicity and Anticancer Activity: Many isatin analogs exhibit cytotoxic effects against various cancer cell lines.[5][7][8][9] Their mechanisms of action can include the inhibition of kinases and the induction of apoptosis.[10]
- Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including proteases, kinases, and hydrolases.[9]

Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic potential of a compound like **5-Iodo-1-methylindoline-2,3-dione** against a cancer cell line.

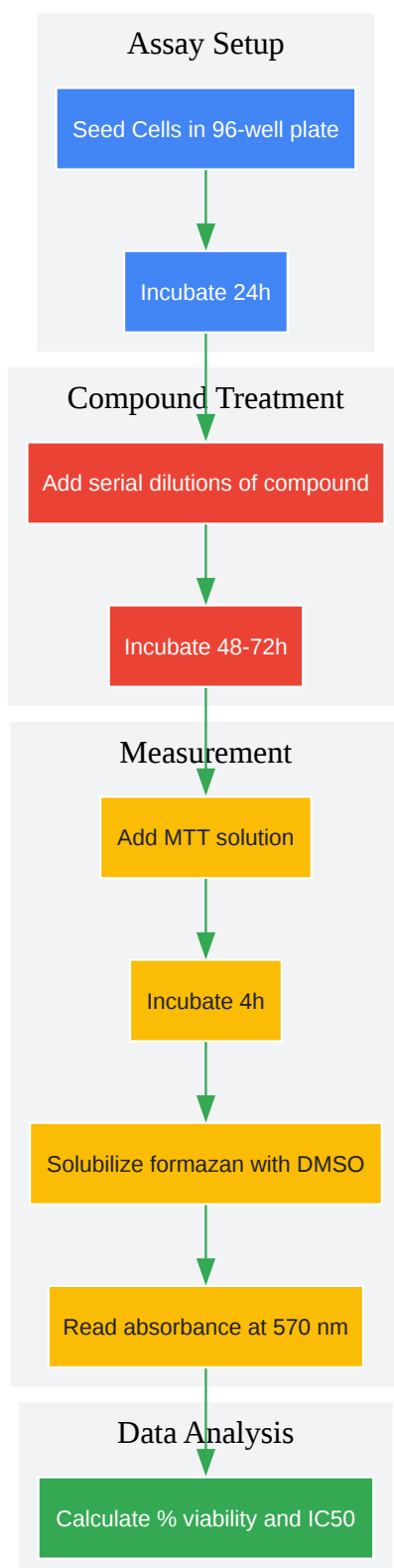
Materials:

- Human cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- **5-Iodo-1-methylindoline-2,3-dione** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well microplates

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of **5-Iodo-1-methylindoline-2,3-dione** in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).



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Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Example Experimental Protocol: Enzyme Inhibition Assay

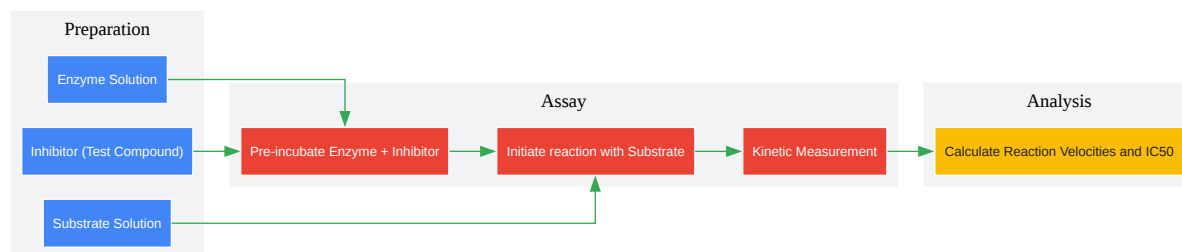
This is a general protocol for screening for enzyme inhibition, which would need to be adapted for a specific enzyme of interest.

Materials:

- Purified enzyme of interest
- Substrate for the enzyme
- Buffer solution for the enzyme reaction
- **5-Iodo-1-methylindoline-2,3-dione** (dissolved in DMSO)
- Positive control inhibitor
- 96-well plate (UV-transparent or opaque, depending on the detection method)
- Microplate reader

Procedure:

- **Assay Preparation:** Add the buffer solution, the enzyme, and the test compound (at various concentrations) or vehicle control to the wells of the 96-well plate.
- **Pre-incubation:** Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate to all wells.
- **Kinetic Measurement:** Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.
- **Data Analysis:** Determine the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC_{50} value.



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Caption: General workflow for an enzyme inhibition assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by **5-Iodo-1-methylindoline-2,3-dione**. However, based on the known activities of other isatin derivatives, potential pathways to investigate could include those involved in cell cycle regulation, apoptosis (e.g., caspase activation), and inflammatory responses (e.g., NF- κ B signaling).

Conclusion and Future Directions

5-Iodo-1-methylindoline-2,3-dione is a readily synthesizable isatin derivative. While its specific physicochemical and biological properties are not yet extensively documented, the known activities of the isatin scaffold suggest its potential as a bioactive molecule. Further research is warranted to fully characterize this compound and to explore its therapeutic potential, particularly in the areas of oncology and infectious diseases. Key future work should focus on obtaining detailed spectroscopic and crystallographic data, and on conducting a comprehensive biological evaluation to identify its mechanism of action and potential molecular targets.

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